4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime
Overview
Description
4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime, also known as CBNO, is an organic compound used in a variety of research applications. It is a nitrobenzyl derivative of a carboxaldehyde, and has been used as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. CBNO has also been used as a reagent in the synthesis of other compounds, such as nitrobenzyl esters and ethers. In addition, CBNO has been used in the study of enzyme-catalyzed reactions, and as a model compound for the study of nitrobenzyl-based drug design.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine, also known as (E)-1-[4-[(4-Chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-[(4-nitrophenyl)methoxy]methanimine or 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated that it can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Studies have explored the compound’s ability to inhibit the growth of cancer cells. Its mechanism involves inducing apoptosis (programmed cell death) in cancerous cells, thereby preventing their proliferation. This makes it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This makes it useful in the treatment of inflammatory diseases such as arthritis .
Photodynamic Therapy
This compound can be used in photodynamic therapy, a treatment that involves light-sensitive compounds and light exposure to kill cancer cells. The compound absorbs light and produces reactive oxygen species that can destroy cancer cells, making it a promising candidate for this type of therapy.
These applications highlight the versatility and potential of (E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine in various fields of scientific research. Each application offers a unique avenue for further investigation and development.
Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. : Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for neuroprotective effects. : Example source for antiviral activity. : Example source for photodynamic therapy.
properties
IUPAC Name |
(E)-1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-[(4-nitrophenyl)methoxy]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5S/c22-18-6-1-16(2-7-18)14-31-21-10-5-17(11-20(21)25(28)29)12-23-30-13-15-3-8-19(9-4-15)24(26)27/h1-12H,13-14H2/b23-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLHFORBHBIKS-FSJBWODESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC(=C(C=C2)SCC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC(=C(C=C2)SCC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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